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Compound of Interest

Compound Name: 2-Methyl-4-octyne

Cat. No.: B077417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic

properties of asymmetrical internal alkynes. For professionals in research, science, and drug

development, a thorough understanding of these properties is crucial for reaction design,

process optimization, and predicting the stability and reactivity of molecules containing this

functional group. This document summarizes key quantitative data, details experimental and

computational methodologies for their determination, and visualizes the workflows involved.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of asymmetrical internal alkynes are primarily

described by their standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and

Gibbs free energy of formation (ΔfG°). These properties are influenced by factors such as the

size and nature of the alkyl substituents, the position of the triple bond, and steric effects.

Internal alkynes are generally more thermodynamically stable than their terminal isomers. This

increased stability is attributed to hyperconjugation, where the sp3-hybridized orbitals of the

adjacent alkyl groups interact with the π-system of the alkyne, leading to a delocalization of

electron density and a lower overall energy state.
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The following tables summarize the available experimental and computational thermodynamic

data for a selection of asymmetrical internal alkynes. It is important to note that experimental

data for a wide range of these compounds can be sparse, and computational methods are

often employed to provide reliable estimates.

Table 1: Standard Enthalpy of Formation (ΔfH°) for Selected Asymmetrical Internal Alkynes

(gas phase, 298.15 K)

Compound Formula ΔfH° (kJ/mol) Method Reference

2-Pentyne C5H8 104.6 ± 0.8

Exp.

(Combustion

Calorimetry)

NIST WebBook

2-Hexyne C6H10 80.3 ± 1.0

Exp.

(Combustion

Calorimetry)

NIST WebBook

3-Hexyne C6H10 79.5 ± 1.0

Exp.

(Combustion

Calorimetry)

NIST WebBook

2-Heptyne C7H12 56.1 ± 1.3

Exp.

(Combustion

Calorimetry)

NIST WebBook

3-Heptyne C7H12 55.2 ± 1.3

Exp.

(Combustion

Calorimetry)

NIST WebBook

2-Octyne C8H14 31.8 ± 1.7
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

3-Octyne C8H14 30.9 ± 1.7
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

4-Octyne C8H14 30.1 ± 1.7
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)
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Table 2: Standard Molar Entropy (S°) for Selected Asymmetrical Internal Alkynes (gas phase,

298.15 K)

Compound Formula S° (J/mol·K) Method Reference

2-Pentyne C5H8 321.49
Calc. (Statistical

Mechanics)
NIST WebBook

2-Hexyne C6H10 358.9
Calc. (Statistical

Mechanics)
NIST WebBook

3-Hexyne C6H10 352.8
Calc. (Statistical

Mechanics)
NIST WebBook

2-Heptyne C7H12 396.3
Calc. (Statistical

Mechanics)
NIST WebBook

3-Heptyne C7H12 389.9
Calc. (Statistical

Mechanics)
NIST WebBook

2-Octyne C8H14 433.7
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

3-Octyne C8H14 427.3
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

4-Octyne C8H14 420.9
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

Table 3: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Asymmetrical Internal

Alkynes (gas phase, 298.15 K)
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Compound Formula ΔfG° (kJ/mol) Method Reference

2-Pentyne C5H8 213.9 Calc. NIST WebBook

2-Hexyne C6H10 232.2 Calc. NIST WebBook

3-Hexyne C6H10 230.1 Calc. NIST WebBook

2-Heptyne C7H12 250.5 Calc. NIST WebBook

3-Heptyne C7H12 248.4 Calc. NIST WebBook

2-Octyne C8H14 268.8
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

3-Octyne C8H14 266.7
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

4-Octyne C8H14 264.6
Est. (Benson

Group Additivity)

(--INVALID-LINK-

-)

Experimental and Computational Methodologies
The determination of thermodynamic properties of asymmetrical internal alkynes relies on a

combination of experimental techniques and computational modeling.

Experimental Protocols
2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of

formation of organic compounds. The procedure involves the complete combustion of a known

mass of the substance in a high-pressure oxygen atmosphere within a sealed container known

as a bomb calorimeter.

Detailed Methodology:

Sample Preparation: A precisely weighed sample of the liquid alkyne (typically 0.5-1.0 g) is

encapsulated in a combustible container of known heat of combustion (e.g., a gelatin

capsule or a thin polyester bag).
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Bomb Preparation: The sample is placed in a platinum crucible inside the calorimetric bomb.

A fuse wire (e.g., platinum or iron) is connected to the ignition circuit and positioned to make

contact with the sample. A small, known amount of distilled water is added to the bomb to

ensure that the water formed during combustion is in the liquid state.

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove

atmospheric nitrogen. It is then pressurized with pure oxygen to approximately 30 atm.

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an

insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

The initial temperature is recorded with high precision (to 10⁻⁴ K).

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals

until it reaches a maximum and then begins to cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat

exchange with the surroundings. The heat capacity of the calorimeter (the energy equivalent)

is determined separately by combusting a standard substance with a known heat of

combustion (e.g., benzoic acid).

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at the

experimental temperature and constant volume (ΔcU°) is calculated from the corrected

temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of

combustion of the container and the fuse wire, and for the formation of nitric acid from any

residual nitrogen.

Conversion to Standard Enthalpy of Combustion: The value of ΔcU° is converted to the

standard enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU

+ Δ(pV).

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the

alkyne is then calculated using Hess's law, by subtracting the standard enthalpy of

combustion of the alkyne from the sum of the standard enthalpies of formation of the

combustion products (CO₂ and H₂O).
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Caption: Experimental workflow for determining the enthalpy of formation using combustion

calorimetry.

Computational Methods
Computational quantum chemistry provides a powerful tool for calculating the thermodynamic

properties of molecules, especially for compounds where experimental data is unavailable or

difficult to obtain. High-accuracy composite methods, such as the Gaussian-n (Gn) theories

(e.g., G3 and G4), are widely used for this purpose.

2.2.1. Gaussian-4 (G4) Theory

G4 theory is a composite ab initio method that aims to achieve high accuracy in

thermochemical calculations by combining results from several levels of theory and basis sets,

and applying empirical corrections.

Detailed Methodology:

Geometry Optimization: The molecular geometry of the asymmetrical internal alkyne is first

optimized using a lower-level, computationally less expensive method, typically density

functional theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-

31G(2df,p)).

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are

calculated at the same level of theory. These frequencies are used to determine the zero-

point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The

frequencies are typically scaled by an empirical factor to better match experimental values.

Single-Point Energy Calculations: A series of single-point energy calculations are then

performed at higher levels of theory and with larger basis sets. These include:

Hartree-Fock (HF) calculations with very large basis sets to extrapolate to the complete

basis set limit.

Coupled-cluster calculations with single, double, and perturbative triple excitations

(CCSD(T)) to account for electron correlation effects.
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Higher-Level Corrections: The final G4 energy is obtained by summing the energies from the

different levels of calculation and adding a higher-level empirical correction term. This

correction term accounts for remaining deficiencies in the theoretical treatment and is

parameterized based on a large set of well-established experimental data.

Calculation of Thermodynamic Properties:

Enthalpy of Formation (ΔfH°): The G4 energy is used to calculate the atomization energy

of the alkyne. The enthalpy of formation is then derived by subtracting the atomization

energy from the known experimental enthalpies of formation of the constituent atoms in

their standard states.

Entropy (S°) and Heat Capacity (Cv°): These properties are calculated using statistical

mechanics based on the optimized geometry and the scaled vibrational frequencies.
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Caption: Computational workflow for determining thermodynamic properties using G4 theory.

2.2.2. Benson Group Additivity Method
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The Benson group additivity method is a semi-empirical approach for estimating the

thermodynamic properties of organic molecules in the gas phase. It is based on the principle

that the properties of a molecule can be approximated by summing the contributions of its

constituent functional groups.

Detailed Methodology:

Molecular Structure Decomposition: The structure of the asymmetrical internal alkyne is

broken down into a set of defined "groups." A group is an atom and its ligands.

Group Value Summation: The standard enthalpy of formation, entropy, and heat capacity of

the molecule are estimated by summing the empirically derived values for each group.

Symmetry and Stereoisomer Corrections: Corrections are applied for molecular symmetry

(by subtracting Rln(σ), where σ is the symmetry number, from the entropy) and for the

presence of stereoisomers (by adding Rln(n), where n is the number of stereoisomers, to the

entropy).

For example, to estimate the enthalpy of formation of 2-pentyne (CH₃-C≡C-CH₂-CH₃), the

molecule would be decomposed into the following Benson groups:

C-(H)₃(C)

C-(C)(C≡)

C≡-(C)

C-(H)₂(C)(C≡)

C-(H)₃(C)

The sum of the enthalpy values for these groups would provide an estimate of the standard

enthalpy of formation of 2-pentyne.

Conclusion
The thermodynamic properties of asymmetrical internal alkynes are fundamental to

understanding their behavior in chemical systems. While experimental data provides the most
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accurate values, computational methods like G4 theory offer a reliable means of obtaining

thermochemical data when experiments are not feasible. The Benson group additivity method

remains a useful tool for quick estimations. This guide provides a foundational understanding of

these properties and the methodologies used to determine them, serving as a valuable

resource for researchers and professionals in the chemical sciences.

To cite this document: BenchChem. [Thermodynamic Properties of Asymmetrical Internal
Alkynes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077417#thermodynamic-properties-of-asymmetrical-
internal-alkynes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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